molecular formula C8H5BrF3NO2 B071457 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene CAS No. 180146-67-2

1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene

Cat. No.: B071457
CAS No.: 180146-67-2
M. Wt: 284.03 g/mol
InChI Key: LQIQSFGFVNXGHW-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene (CAS No. 180146-67-2, molecular formula C₈H₅BrF₃NO₂, molecular weight 284.03) is a brominated aromatic compound featuring a nitro (-NO₂) group at position 3, a trifluoromethyl (-CF₃) group at position 5, and a bromomethyl (-CH₂Br) substituent at position 1. This compound is critical in pharmaceutical and agrochemical synthesis, particularly in nucleophilic substitution reactions due to the reactivity of the bromomethyl group. It requires storage under inert conditions (2–8°C) and poses hazards including skin corrosion (H314) and acute toxicity if swallowed (H302) .

Properties

IUPAC Name

1-(bromomethyl)-3-nitro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c9-4-5-1-6(8(10,11)12)3-7(2-5)13(14)15/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIQSFGFVNXGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595208
Record name 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180146-67-2
Record name 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination via N-Bromosuccinimide (NBS) and Triphenylphosphine

The most widely documented method involves brominating (3-nitro-5-(trifluoromethyl)phenyl)methanol using NBS and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) (Table 1).

Reaction Protocol :

  • Substrate Preparation : (3-Nitro-5-(trifluoromethyl)phenyl)methanol (0.5 g, 2.26 mmol) and PPh₃ (1.19 g, 4.5 mmol) are dissolved in THF (15 mL) under inert atmosphere.

  • Bromination : NBS (0.8 g, 4.8 mmol) is added portionwise at 0°C, followed by warming to room temperature.

  • Workup : After 16 h, the mixture is diluted with ethyl acetate, washed with NaHCO₃ and brine, dried (Na₂SO₄), and purified via silica chromatography (10% ethyl acetate/hexanes).

Key Data :

  • Yield : 91% (0.58 g)

  • Characterization :

    • 1H-NMR^1\text{H-NMR} (CDCl₃, 500 MHz): δ 8.42 (s, 1H), 8.39 (s, 1H), 7.97 (s, 1H), 4.90 (s, 2H).

    • Purity : >95% by chromatography.

Mechanistic Insight :
NBS acts as an electrophilic bromine source, while PPh₃ facilitates the substitution of the hydroxyl group via a Mitsunobu-like mechanism, forming the bromomethyl derivative.

Table 1: Comparative Analysis of Bromination Methods

ParameterNBS/PPh₃ MethodPBr₃ Method
Reagents NBS, PPh₃, THFPBr₃, DCM
Temperature 0°C → RT0°C → RT
Time 16 h2–4 h
Yield 91%~70–85%
Purification Column chromatographyDirect concentration
Scalability High (gram-scale)Moderate

Critical Analysis of Methodologies

Efficiency and Selectivity

The NBS/PPh₃ method achieves superior yields (91%) due to milder conditions and reduced side reactions. In contrast, PBr₃ may generate HBr as a byproduct, necessitating careful neutralization. Both methods avoid polybromination, a common issue in electrophilic aromatic substitution, by targeting benzylic alcohols rather than aryl rings.

Practical Considerations

  • Cost : NBS and PPh₃ are costlier than PBr₃ but offer better reproducibility.

  • Safety : PBr₃ requires strict moisture control, whereas NBS reactions are less hazardous.

  • Purity : Chromatography in the NBS method ensures higher purity, critical for pharmaceutical applications.

Substrate Availability and Precursor Synthesis

The alcohol precursor, (3-nitro-5-(trifluoromethyl)phenyl)methanol (CAS: 328-80-3), is commercially available. Its synthesis typically involves:

  • Nitration of 3-(trifluoromethyl)benzene derivatives.

  • Reduction of the resulting nitro compound to a benzyl alcohol.

Industrial and Environmental Implications

  • NBS/PPh₃ : Preferred in industry for scalability and consistency, despite higher reagent costs.

  • PBr₃ : Limited to small-scale applications due to handling challenges but advantageous for rapid synthesis.

  • Waste Management : Both methods require neutralization of acidic byproducts (HBr, P(OH)₃) .

Chemical Reactions Analysis

Reaction Procedure

  • Combine (3-nitro-5-(trifluoromethyl)phenyl)methanol (0.5 g, 2.26 mmol) and triphenylphosphine (1.19 g, 4.5 mmol) in THF (15 mL).

  • Cool the mixture to 0°C.

  • Gradually add N-Bromosuccinimide (0.8 g, 4.8 mmol).

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Dilute the reaction mixture with ethyl acetate, wash with sodium bicarbonate and brine, dry over sodium sulfate, and concentrate.

  • Purify the product via column chromatography on silica gel using a 10% ethyl acetate/hexanes mixture.

The yield of this reaction is typically around 91% .

Electrophilic Aromatic Substitution

Due to the presence of both the bromomethyl and nitro groups on the aromatic ring, this compound can undergo various electrophilic aromatic substitution reactions:

  • Nitration : Can be performed using a mixture of concentrated nitric acid and sulfuric acid.

  • Sulfonation : Using sulfuric acid or chlorosulfonic acid.

Nucleophilic Substitution Reactions

The bromine atom in this compound can be substituted by nucleophiles under certain conditions:

  • Reaction with Amines : The bromine atom can be replaced by amines in a nucleophilic substitution reaction, leading to the formation of amine derivatives.

Electrophilic Aromatic Substitution Mechanism

In electrophilic aromatic substitution, the nitro group activates the aromatic ring towards further substitution due to its electron-withdrawing effect, while the bromine can serve as a leaving group:

  • Formation of an arenium ion intermediate upon electrophile attack.

  • Deprotonation leads back to an aromatic system with a new substituent.

Nucleophilic Substitution Mechanism

In nucleophilic substitution reactions involving bromine:

  • The nucleophile attacks the carbon atom bonded to bromine.

  • Bromine leaves as bromide ion (Br\text{Br}^-), forming a new bond with the nucleophile.

Scientific Research Applications

Medicinal Chemistry

1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene has shown promise as a building block in the development of pharmaceuticals. Key aspects of its medicinal applications include:

  • Cytochrome P450 Inhibition: It acts as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2D6), which are critical in drug metabolism. This inhibition can influence the pharmacokinetics of co-administered drugs, highlighting its relevance in pharmacological studies.
  • Potential Drug Development: The nitro group can be reduced to form amines, which are common in bioactive molecules. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it an attractive candidate for drug design.

Organic Synthesis

The compound serves as an important precursor in organic synthesis due to its functional groups:

  • Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, allowing the introduction of various functionalities into the molecule.
  • Synthetic Pathways: Efficient methods for synthesizing this compound often involve nitration followed by bromination of trifluoromethyl-substituted benzene derivatives. Understanding these synthetic routes contributes to broader knowledge regarding reaction mechanisms and synthesis protocols for similar compounds.

Biological Studies

Research indicates that this compound interacts with various biological systems:

  • Toxicological Profiles: Investigations into its interaction with biological molecules can provide insights into potential therapeutic effects or toxicological implications. Its halogenated nature suggests possible interactions with nucleophiles in biological systems.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene is primarily determined by its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or act as an electron-withdrawing group, influencing the reactivity of the compound. The trifluoromethyl group imparts unique electronic properties, enhancing the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Reactivity

3-(5-((3,5-Dinitrobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine (Compound 20)
  • Synthesis : Generated via reaction of 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene with 4-methyl-5-(5-(oct-1-yn-1-yl)pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • Yield : 71%, with a melting point of 144–146°C and HPLC purity of 99.0% .
  • Key Difference : The nitro group enhances electrophilicity, facilitating nucleophilic attack on the bromomethyl group.
1-(Bromomethyl)-4-(trifluoromethyl)benzene
  • Application : Used to synthesize 5-nitro-1H-indole derivatives (e.g., compound 21a in ) via alkylation.
1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene
  • Synthesis : Reacted with LiHMDS in THF, yielding 58%. The methyl group at position 2 introduces steric hindrance, lowering yield compared to the target compound .

Physical Properties

Compound Name Molecular Formula Melting Point (°C) Purity (%) Key Substituents
This compound C₈H₅BrF₃NO₂ Not reported ≥97% -NO₂, -CF₃, -CH₂Br
Compound 20 C₁₉H₁₆F₃N₅O₂S 144–146 99.0 -NO₂, -CF₃, triazole-thioether
1-(Bromomethyl)-4-(trifluoromethyl)benzene C₈H₆BrF₃ Not reported ≥95% -CF₃, -CH₂Br
2-Methyl-4-(trifluoromethoxy)benzyl bromide C₉H₈BrF₃O Not reported ≥98% -CF₃O, -CH₂Br, -CH₃
  • Notable Trends: The nitro group in the target compound increases polarity, likely elevating melting points in derivatives (e.g., Compound 20 at 144–146°C) compared to non-nitro analogs .

Biological Activity

1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene, with the molecular formula C₈H₅BrF₃N₂O₂ and a molecular weight of approximately 257.02 g/mol, is a halogenated aromatic compound notable for its diverse biological activities. This compound features a bromomethyl group, a nitro group, and a trifluoromethyl group, which contribute to its unique chemical properties and potential applications in medicinal chemistry.

The presence of functional groups such as the nitro (-NO₂) and trifluoromethyl (-CF₃) enhances the compound's reactivity and stability. The bromomethyl group allows for substitution reactions, making it a versatile precursor in organic synthesis. Various synthetic methods have been developed for this compound, often involving nitration followed by bromination of trifluoromethyl-substituted benzene derivatives .

Biological Activity

This compound exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes CYP1A2 and CYP2D6. These enzymes play crucial roles in drug metabolism, meaning that this compound could influence the pharmacokinetics of co-administered drugs, making it relevant in pharmacological studies .

The inhibition of cytochrome P450 enzymes can lead to altered drug metabolism pathways. This interaction suggests that this compound may serve as an important tool in understanding drug interactions and metabolic processes in pharmacology. Additionally, the compound's structural features allow it to be a potential building block for developing new therapeutic agents .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, we can compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-Bromo-3-nitro-5-(trifluoromethoxy)benzeneContains a trifluoromethoxy groupDifferent electronic properties due to methoxy group
1-Bromo-3-fluoro-5-(trifluoromethyl)benzeneFluoro group replaces nitroDifferent reactivity patterns
1-Bromo-3-nitro-5-fluorobenzeneLacks trifluoromethyl groupMore reactive due to lack of CF₃

This table illustrates how variations in functional groups can significantly impact the biological activity and reactivity of similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the biological implications of this compound:

  • Cytochrome P450 Inhibition : Research indicates that this compound effectively inhibits CYP1A2 and CYP2D6, which are critical for metabolizing many pharmaceuticals. This inhibition could lead to increased plasma concentrations of co-administered drugs, necessitating careful consideration in clinical settings .
  • Potential Therapeutic Applications : The ability to modify the nitro group into various functional groups expands its utility in medicinal chemistry. For instance, reducing the nitro group can yield amine derivatives that may exhibit different biological activities .

Q & A

Q. Critical Factors :

  • Temperature : Nitration requires strict control (<50°C) to avoid byproducts like dinitro derivatives.
  • Catalysts : Lewis acids (e.g., FeCl₃) enhance bromomethylation regioselectivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is essential due to polar byproducts.

Q. Methodological Insight :

  • Hammett Constants : σₘ (CF₃) = 0.43, σₘ (NO₂) = 1.49; these values predict reaction rates in substituted benzene derivatives.
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) can map electrostatic potential surfaces to identify reactive sites .

Advanced: What spectroscopic challenges arise in characterizing this compound, and how are they resolved?

Answer:
Challenges :

  • ¹H NMR Overlap : Signals from -CH₂Br (δ 4.3-4.5 ppm) and aromatic protons (δ 7.5-8.2 ppm) may overlap with solvent peaks or impurities.
  • ¹⁹F NMR Complexity : Coupling between -CF₃ and adjacent protons requires high-resolution spectrometers (≥400 MHz).

Q. Solutions :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • X-ray Crystallography : Definitive structural confirmation, especially to distinguish positional isomers (e.g., para vs. meta nitro placement) .

Q. Case Study :

  • Grignard Reagents : Reactivity with this compound is minimal due to steric shielding, but magnesium insertion in THF at −78°C enables partial conversion .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Toxicity : The bromomethyl group is a potent alkylating agent; use PPE (nitrile gloves, goggles) and work in a fume hood .
  • Storage : Store at 2–8°C in amber vials to prevent light-induced decomposition.
  • Waste Disposal : Quench with 10% sodium thiosulfate to neutralize reactive bromides before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene

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